3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate
Overview
Description
3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C15H23NO5S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate typically involves the reaction of 3-aminopropanol with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product . The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as azides, leading to the formation of azido derivatives.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include sodium azide for substitution reactions, trifluoroacetic acid for deprotection, and lithium aluminum hydride for reduction . The major products formed from these reactions include azido derivatives, free amines, and alcohols .
Scientific Research Applications
3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate is widely used in scientific research:
Chemistry: It serves as a protecting group for amines in multi-step organic synthesis.
Biology: The compound is used in the synthesis of peptide and protein analogs.
Medicine: It is employed in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps . The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar compounds include:
3-[(tert-Butoxycarbonyl)amino]propyl bromide: Used as an alkylating reagent.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in peptide synthesis.
Properties
CAS No. |
80909-96-2 |
---|---|
Molecular Formula |
C15H23NO5S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H23NO5S/c1-12-6-8-13(9-7-12)22(18,19)20-11-5-10-16-14(17)21-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17) |
InChI Key |
KLKKIENVIGQBAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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